molecular formula C18H14N2O3S B2911057 N-(4-acetylphenyl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034373-72-1

N-(4-acetylphenyl)-4-(thiazol-2-yloxy)benzamide

Katalognummer B2911057
CAS-Nummer: 2034373-72-1
Molekulargewicht: 338.38
InChI-Schlüssel: MUOGRZKJXZHCSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-acetylphenyl)-4-(thiazol-2-yloxy)benzamide, commonly known as ATB-346, is a novel drug compound that has gained significant attention in recent years due to its potential therapeutic applications. ATB-346 is a non-steroidal anti-inflammatory drug (NSAID) that has been developed to provide pain relief without the harmful side effects associated with traditional NSAIDs. In

Wirkmechanismus

ATB-346 works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory prostaglandins. Unlike traditional N-(4-acetylphenyl)-4-(thiazol-2-yloxy)benzamides, which also inhibit the activity of COX-1, ATB-346 selectively targets COX-2, thereby reducing inflammation without affecting the protective functions of COX-1.
Biochemical and Physiological Effects:
ATB-346 has been shown to have a number of biochemical and physiological effects. In animal models, ATB-346 has been shown to reduce inflammation, provide pain relief, and improve joint function. Additionally, ATB-346 has been shown to have a favorable safety profile, with no evidence of gastrointestinal or cardiovascular toxicity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the key advantages of ATB-346 is its selectivity for COX-2, which reduces the risk of harmful side effects associated with traditional N-(4-acetylphenyl)-4-(thiazol-2-yloxy)benzamides. Additionally, ATB-346 has been shown to be effective in animal models of osteoarthritis, providing a potential new treatment option for this debilitating disease. However, there are also limitations to the use of ATB-346 in lab experiments, including the need for further research to establish its safety and efficacy in humans.

Zukünftige Richtungen

There are a number of potential future directions for research on ATB-346. One area of focus is the development of new formulations and delivery methods that could improve the effectiveness of the drug. Additionally, further research is needed to establish the safety and efficacy of ATB-346 in humans, and to explore its potential applications in other areas of medicine, such as cancer and inflammatory bowel disease.
Conclusion:
ATB-346 is a promising new drug compound that has the potential to provide pain relief and reduce inflammation without the harmful side effects associated with traditional N-(4-acetylphenyl)-4-(thiazol-2-yloxy)benzamides. The synthesis method is well-established, and the drug has been extensively studied for its potential therapeutic applications. While there are limitations to the use of ATB-346 in lab experiments, further research is needed to explore its potential applications in humans and to establish its safety and efficacy.

Synthesemethoden

ATB-346 is synthesized through a multi-step process that involves the reaction of 4-acetylphenol with thionyl chloride to form 4-acetylphenyl chloride. This intermediate is then reacted with 2-aminothiazole to form the desired product, ATB-346. The synthesis method is well-established and has been optimized for large-scale production.

Wissenschaftliche Forschungsanwendungen

ATB-346 has been extensively studied for its potential therapeutic applications. One of the key areas of research has been in the treatment of osteoarthritis, a degenerative joint disease that affects millions of people worldwide. ATB-346 has been shown to provide pain relief and reduce inflammation in animal models of osteoarthritis, without the harmful side effects associated with traditional N-(4-acetylphenyl)-4-(thiazol-2-yloxy)benzamides.

Eigenschaften

IUPAC Name

N-(4-acetylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-12(21)13-2-6-15(7-3-13)20-17(22)14-4-8-16(9-5-14)23-18-19-10-11-24-18/h2-11H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOGRZKJXZHCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-4-(thiazol-2-yloxy)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.